Product packaging for 3,8-Dibromo-4,7-phenanthroline(Cat. No.:CAS No. 199867-78-2)

3,8-Dibromo-4,7-phenanthroline

Cat. No.: B12561601
CAS No.: 199867-78-2
M. Wt: 338.00 g/mol
InChI Key: VJUIQVPPJHRZMD-UHFFFAOYSA-N
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Description

3,8-Dibromo-4,7-phenanthroline is a specialized heterocyclic aromatic compound that serves as a versatile building block and ligand in advanced scientific research. Its molecular structure, featuring bromine atoms at the 3 and 8 positions and nitrogen atoms at the 4 and 7 positions, makes it a valuable precursor for metal-catalyzed reactions and the development of functional materials. In organometallic chemistry, this compound and its close analogs are employed as ligands for transition metals like iridium and rhodium, enabling catalytic C-H bond functionalization, a fundamental transformation for constructing complex molecules . Furthermore, its bromine substituents make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, allowing researchers to create extended π-conjugated systems for applications in organic electronics . It is also a crucial precursor in synthesizing copper(I)-based complexes with bis(phosphane) ligands, which are intensely studied for their photophysical properties and potential use in light-emitting electrochemical cells (LECs) . This product is intended for research purposes only and is not labeled or intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2N2 B12561601 3,8-Dibromo-4,7-phenanthroline CAS No. 199867-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199867-78-2

Molecular Formula

C12H6Br2N2

Molecular Weight

338.00 g/mol

IUPAC Name

3,8-dibromo-4,7-phenanthroline

InChI

InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H

InChI Key

VJUIQVPPJHRZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br

Origin of Product

United States

Significance of the 1,10 Phenanthroline Core in Contemporary Chemistry

The 1,10-phenanthroline (B135089) (phen) scaffold is a heterocyclic organic compound that holds a prominent position in coordination chemistry. wikipedia.orglabinsights.nl Its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating ligand for a wide array of metal ions. wisdomlib.orgresearchgate.netmdpi.com This ability to form stable complexes is a cornerstone of its utility. researchgate.netmdpi.com

The key attributes of the 1,10-phenanthroline core include:

Coordination Chemistry: It readily forms stable five-membered ring complexes with numerous transition metals. researchgate.net This property is fundamental to its use in catalysis, where the phenanthroline ligand can influence the reactivity and stability of the metal center. labinsights.nl

Photophysical Properties: Phenanthroline and its derivatives are known to form complexes that exhibit interesting photoluminescent and electroluminescent properties. researchgate.netresearchgate.net The rigid structure facilitates efficient energy transfer, making these compounds valuable in the development of optical materials and sensors. researchgate.net

Electrochemical Activity: The redox properties of phenanthroline complexes are tunable, allowing for their application in electrochemical sensors and as mediators in various electrochemical processes. researchgate.net

The versatility of the 1,10-phenanthroline core has led to its application in diverse fields, including the development of catalysts for organic synthesis, photoactive materials for solar energy conversion, and probes for biological systems. labinsights.nlresearchgate.net

Role of Halogenation in Phenanthroline Functionalization

Halogenation, particularly bromination, is a critical strategy for the functionalization of the 1,10-phenanthroline (B135089) core. Introducing bromine atoms at specific positions, such as the 3 and 8 positions to yield 3,8-dibromo-1,10-phenanthroline (B9566), significantly alters the electronic properties and reactivity of the molecule. This process opens up pathways for further chemical modifications that would otherwise be difficult to achieve.

The importance of halogenating the phenanthroline core can be summarized as follows:

Gateway to Further Functionalization: The bromine atoms in 3,8-dibromo-1,10-phenanthroline serve as versatile synthetic handles. researchgate.netmdpi.com They are amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. researchgate.netnih.govresearchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and alkyl groups, onto the phenanthroline framework. researchgate.netresearchgate.netjcchems.com

Tuning Electronic Properties: The position of the halogen substituents influences the electronic landscape of the phenanthroline ring. mdpi.com This, in turn, affects the properties of the resulting metal complexes, such as their redox potentials and photophysical behavior. mdpi.com For instance, the position of bromine atoms can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). grafiati.com

The synthesis of 3,8-dibromo-1,10-phenanthroline itself can be achieved through the direct bromination of 1,10-phenanthroline. chemicalbook.com One reported method involves the reaction of 1,10-phenanthroline monohydrochloride monohydrate with bromine in nitrobenzene (B124822). chemicalbook.com

Overview of Research Trajectories for 3,8 Dibromo 4,7 Phenanthroline Derivatives

Direct Bromination Approaches for this compound Synthesis

The introduction of bromine atoms onto the 4,7-phenanthroline (B189438) scaffold is a critical step in the synthesis of this compound. Direct bromination presents a straightforward approach, though it is often challenged by issues of regioselectivity.

Optimization of Bromination Conditions and Catalytic Systems

The direct bromination of 1,10-phenanthroline (B135089) typically yields the 3,8-dibromo isomer due to the electronic properties of the phenanthroline ring, where the 3 and 8 positions are more susceptible to electrophilic attack. Achieving 4,7-dibromination directly is less common and often requires specific catalytic systems or pre-functionalization of the phenanthroline core.

Several methods have been developed to control the bromination of 1,10-phenanthroline. One approach involves the use of sulfur-based catalysts. For instance, sulfur dichloride (SCl₂) has been demonstrated as a medium-strength Lewis acid catalyst for the bromination of 1,10-phenanthroline monohydrate, leading to various brominated derivatives. researchgate.net Another method utilizes sulfur monochloride (S₂Cl₂) in the presence of pyridine (B92270) for the smooth bromination of 1,10-phenanthroline to yield 3,8-dibromo-1,10-phenanthroline. researchgate.netcdnsciencepub.comcdnsciencepub.com

A notable procedure for the synthesis of 3,8-dibromo-1,10-phenanthroline involves treating 1,10-phenanthroline monohydrochloride monohydrate with bromine in nitrobenzene (B124822) at elevated temperatures. academie-sciences.fr This method, however, still favors the formation of 3-bromo- (B131339) and 3,8-dibromo-1,10-phenanthroline. cdnsciencepub.comacademie-sciences.fr

The synthesis of the specific isomer, this compound, often involves a multi-step process starting from a pre-functionalized phenanthroline. One such strategy begins with dihydroxyphenanthroline, which is first brominated and then subjected to deoxychlorination to yield 3,8-dibromo-4,7-dichlorophenanthroline. nih.gov This intermediate can then be further modified.

Catalyst/ReagentSubstrateProduct(s)YieldReference
SCl₂, Pyridine1,10-Phenanthroline monohydrate3,8-dibromo-1,10-phenanthroline and other bromo-derivativesReasonable yields researchgate.net
S₂Cl₂, Pyridine1,10-Phenanthroline3,8-dibromo-1,10-phenanthrolineGood yield researchgate.netcdnsciencepub.comcdnsciencepub.com
Bromine, Nitrobenzene1,10-Phenanthroline monohydrochloride monohydrate3-bromo-1,10-phenanthroline, 3,8-dibromo-1,10-phenanthroline3-bromo: 33%, 3,8-dibromo: 17% cdnsciencepub.com
Bromination then DeoxychlorinationDihydroxyphenanthroline3,8-dibromo-4,7-dichlorophenanthrolineNot specified nih.gov

Selectivity in Multi-Bromination Processes of Phenanthroline Scaffolds

The regioselectivity of bromination on the phenanthroline core is highly dependent on the reaction conditions and the presence of existing substituents. The inherent electronic distribution of the 1,10-phenanthroline ring favors electrophilic substitution at the 3- and 8-positions. Attempts to force bromination at the 4- and 7-positions using Lewis acids like FeBr₃ have generally resulted in low yields.

The presence of directing groups can significantly influence the outcome of bromination. For example, the bromination of 4,7-dibutoxy-1,10-phenanthroline with bromine yields 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline, demonstrating that the existing alkoxy groups direct the incoming bromine atoms to the 3 and 8 positions. researchgate.netcdnsciencepub.comgrafiati.com This highlights a strategy where pre-functionalization of the phenanthroline scaffold can be used to achieve the desired polysubstituted pattern.

Copper-catalyzed bromination has also been explored, particularly for C(sp³)–H bonds distal to a directing group on a phenanthroline catalyst system. nih.gov While this research focuses on the bromination of substrates using a phenanthroline-ligated copper catalyst, it underscores the importance of the ligand in directing the selectivity of halogenation reactions. nih.gov

Post-Synthetic Functionalization Strategies via Halogen Reactivity

The bromine atoms in this compound serve as versatile handles for further molecular elaboration through various cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized phenanthroline derivatives.

Cross-Coupling Reactions at Bromine Sites

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound derivatives, this reaction allows for the introduction of aryl, vinyl, or alkyl groups at the bromine-substituted positions.

For instance, 3,8-dibromo-1,10-phenanthroline has been successfully coupled with various boronic acids or their esters to create π-conjugated polymers and other complex organic structures. A notable application is the coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-diethynylheptyloxybenzene, which, despite the bifunctionality of both reactants, can be achieved with high efficiency (74% yield) without significant polymerization by using a Suzuki-Miyaura protocol. nasa.govnasa.govtandfonline.com This specific reaction involves the quantitative formation of a monoacetylide anion, which is then activated with B-methoxy-9-BBN before reacting with the dibromophenanthroline in the presence of a palladium catalyst. nasa.govnasa.govtandfonline.com

The Suzuki-Miyaura reaction has also been employed in the synthesis of high molecular weight poly(phenanthridine-co-fluorene)s and poly(phenanthridine-co-p-phenylene)s starting from 3,8-dibromophenanthridine derivatives. acs.org

The Sonogashira coupling provides a direct route to introduce alkyne moieties onto the phenanthroline scaffold, leading to the formation of valuable building blocks for supramolecular chemistry and materials science. This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.

The direct Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline with terminal alkynes can be challenging. A key issue is that the phenanthroline ligand itself can chelate with the copper(I) co-catalyst, which can inhibit the reaction. tandfonline.com Furthermore, when coupling bifunctional reactants like a dibromophenanthroline and a dialkyne, polymerization is a significant side reaction due to the small equilibrium concentration of the alkynyl copper intermediate and the potential for oxidative homocoupling. nasa.govnasa.govtandfonline.com

Despite these challenges, successful Sonogashira couplings have been reported. For example, 3,8-bisethynyl-1,10-phenanthroline can be prepared via a Sonogashira reaction of 3,8-dibromo-1,10-phenanthroline with a protected acetylene, which can then be coupled with other aryl halides. tandfonline.com In one instance, the coupling of 3,8-bisethynyl-1,10-phenanthroline with 4-(p-bromobenzoyl)pyridine proceeded to give the desired product in a 32% yield. nasa.gov Another approach to circumvent the issues with the free ligand is to perform the Sonogashira coupling on a pre-formed metal complex of the brominated phenanthroline. tandfonline.com

The synthesis of various alkyne-substituted oligopyridines, including those based on 1,10-phenanthroline, has been achieved through palladium-catalyzed coupling of the bromo-derivatives with (trimethylsilyl)acetylene. acs.org

Kumada-Tamao-Corriu Coupling Applications

The Kumada-Tamao-Corriu cross-coupling reaction provides a robust method for forming carbon-carbon bonds by reacting an organomagnesium (Grignard) reagent with an organic halide, catalyzed by a nickel or palladium complex. ethernet.edu.etrug.nl This methodology has been effectively applied to 3,8-dibromo-1,10-phenanthroline to introduce alkyl or silylmethyl groups.

A significant application involves the synthesis of a precursor for phenanthroline-based periodic mesoporous organosilica (Phen-PMO). rsc.orgrsc.org In this synthesis, 3,8-dibromo-1,10-phenanthroline is reacted with [(triisopropoxysilyl)methyl]magnesium chloride. rsc.orgresearchgate.net The Grignard reagent is prepared in situ from (chloromethyl)triisopropoxysilane and magnesium powder. rsc.org The coupling reaction is catalyzed by Ni(dppp)Cl₂ and conducted at high temperatures in an autoclave to yield 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline. rsc.orgrsc.org This product is a key monomer for creating organosilica materials where the phenanthroline unit is directly incorporated into the framework, enabling its use as a solid ligand for immobilizing metal catalysts. rsc.org

Table 1: Kumada-Tamao-Corriu Coupling of 3,8-Dibromo-1,10-phenanthroline

Reactant 1 Reactant 2 Catalyst (mol%) Conditions Product Yield (%) Reference
Amination and Phosphonylation Reactions

The functionalization of the phenanthroline core via amination and phosphonylation introduces groups that can significantly alter the ligand's coordination properties, solubility, and utility in catalysis or as biologically active agents.

Amination reactions on bromo-phenanthrolines can be achieved through methods like the Buchwald-Hartwig amination to form C-N bonds. For instance, dibromide derivatives of a related phenanthroline system have been successfully derivatized using morpholine (B109124) with a palladium catalyst to yield diamines. acs.org While direct Buchwald-Hartwig amination on 3,8-dibromo-1,10-phenanthroline is a viable synthetic strategy, specific examples in the literature are less common than for other isomers. However, new synthetic approaches have been developed for the amination of related 4,7-dichloro-1,10-phenanthrolines with pyrrolidine, 9H-carbazole, and 10H-phenothiazine, demonstrating the utility of substitution reactions for introducing amino functionalities to the phenanthroline skeleton. researchgate.netresearchgate.net

Phosphonylation of bromo-phenanthrolines can be accomplished through palladium-catalyzed methods like the Hirao reaction or via visible-light photoredox catalysis. researchgate.net The photoredox-catalyzed approach offers a transition-metal-free alternative. researchgate.net Studies on the phosphonylation of various bromo-substituted 1,10-phenanthrolines have shown that the reaction's success is highly dependent on the bromine atom's position. mdpi.com For 3,8-dibromo-1,10-phenanthroline, the reaction under visible light with Eosin Y as a photocatalyst is problematic. Despite the complete conversion of the starting material, the reaction does not yield the desired phosphonylation products, leading instead to the formation of polymers and the destruction of the heterocyclic system. mdpi.com This finding highlights a significant limitation in the direct phosphonylation of this specific isomer under these conditions.

Table 2: Amination and Phosphonylation of Bromo-Phenanthrolines

Reaction Type Substrate Reagents/Catalyst Conditions Outcome/Product Reference
Buchwald-Hartwig Amination Bay-substituted dibromodibenzo[b,j] rsc.orgresearchgate.netphenanthroline Morpholine, (t-Bu₃P)₂Pd, KOtBu Toluene Diamine derivative acs.org
Photoredox Phosphonylation 3,8-Dibromo-1,10-phenanthroline Diethyl phosphite, Eosin Y, N-Ethyldiisopropylamine DMSO/CH₂Cl₂, Blue LED Decomposition, Polymerization mdpi.com

Halogen-Lithium Exchange and Subsequent Reactions

Halogen-lithium exchange is a powerful and rapid organometallic reaction used to convert organic halides into organolithium compounds. umich.eduharvard.edu This transformation is typically achieved using alkyllithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. umich.edu The resulting lithiated species are potent nucleophiles that can react with a wide range of electrophiles.

This method has been applied to phenanthroline derivatives to introduce new functional groups. For example, a halogen-lithium exchange performed on 4,7-dibromoaryl-1,10-phenanthroline, followed by quenching with carbon dioxide (CO₂), successfully yielded the corresponding dicarboxylic acid derivative. sioc-journal.cnresearchgate.net This demonstrates the utility of this pathway for installing carboxyl groups onto the phenanthroline framework. The general principle involves the exchange of bromine with lithium, creating a nucleophilic site on the aromatic ring that subsequently attacks the electrophilic carbon of CO₂ upon quenching. This strategy provides access to functionalized phenanthrolines that are otherwise difficult to synthesize. sioc-journal.cn Although direct examples starting from this compound are not extensively detailed, the methodology is broadly applicable to dihalo-phenanthroline systems.

Derivatization of the Phenanthroline Skeleton for Novel Ligand Design

The derivatization of the phenanthroline skeleton, particularly starting from halogenated precursors like 3,8-dibromo-1,10-phenanthroline, is a cornerstone of modern ligand design. jcchems.comnih.gov The ability to install a wide array of substituents allows for the fine-tuning of steric and electronic properties, which in turn influences the performance of the resulting metal complexes in catalysis, their photophysical characteristics in materials, and their interaction with biological targets. jcchems.comnih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are the most common strategies for this purpose.

Suzuki Coupling: This reaction is used to form carbon-carbon bonds between the phenanthroline core and various aryl or vinyl groups. The reaction of 3,8-dibromo-1,10-phenanthroline with different arylboronic acids, catalyzed by [Pd(PPh₃)₄], has been used to prepare a series of 3,8-diaromatic-1,10-phenanthroline ligands. jcchems.com These ligands, featuring phenyl, naphthyl, anthracenyl, and pyrenyl substituents, exhibit distinct electronic and photophysical properties, with applications in developing photosensitizers and materials for light-emitting devices. jcchems.com

Sonogashira Coupling: This method introduces alkyne moieties. The coupling of 3,8-dibromo-1,10-phenanthroline with terminal alkynes bearing long alkoxy chains has been employed to synthesize rigid tetracatenar liquid crystals. researchgate.net This demonstrates how derivatization can impart self-assembly properties to the phenanthroline core.

Negishi Coupling: This reaction offers another route to C-C bond formation. Site-selective Negishi coupling has been used to construct a library of phenanthrolines with varied substituents at the 3, 4, 7, and 8 positions to study their effect on the activity of iridium catalysts for alkane borylation. nih.gov For instance, 3,8-dibromo-4,7-dichlorophenanthroline can be selectively coupled with mesitylzinc chloride at the 3- and 8-positions. nih.gov

These derivatization techniques transform the simple 3,8-dibromo-1,10-phenanthroline scaffold into a vast family of bespoke ligands designed for specific, high-value applications. jcchems.comnih.govresearchgate.net

Table 3: Derivatization of 3,8-Dibromo-1,10-phenanthroline for Ligand Design

Reaction Type Reagents Catalyst Product Type Application Reference
Suzuki Coupling Arylboronic acids, Na₂CO₃ [Pd(PPh₃)₄] 3,8-Diaryl-1,10-phenanthrolines Photosensitizers, OLEDs jcchems.com
Sonogashira Coupling Terminal alkynes, CuI, Diisopropylamine [PdCl₂(PPh₃)₂] 3,8-Dialkynyl-1,10-phenanthrolines Liquid Crystals researchgate.net

Spectroscopic Elucidation in Mechanistic Studies

Spectroscopic methods are fundamental in determining the structure and bonding within this compound and its derivatives. These techniques provide critical data on the electronic environment of atoms and the nature of chemical bonds.

High-Resolution Multinuclear NMR Spectroscopy for Structural Assignment

High-resolution multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P{¹H} NMR, is a powerful tool for the structural assignment of this compound and its complexes. mdpi.comresearchgate.net In complexes, the coordination of the this compound ligand to a metal center, such as copper(I), leads to characteristic shifts in the NMR spectra. mdpi.com For instance, in copper(I) complexes, the aromatic protons of the phenanthroline ligand exhibit distinct signals that are influenced by the metal's coordination environment. mdpi.com The dynamic behavior of these complexes in solution can also be inferred from their NMR spectra, which may show time-averaged symmetries. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals, confirming the connectivity and coordination of the ligand. core.ac.uk

Table 1: Representative ¹H NMR Data for a Copper(I) Complex of 3,8-Dibromo-1,10-phenanthroline researchgate.net

Proton Chemical Shift (δ/ppm) in [Cu(POP)(3,8-Br₂phen)][PF₆] Chemical Shift (δ/ppm) in [Cu(xantphos)(3,8-Br₂phen)][PF₆]
H² (phen)8.878.83
H⁵ (phen)8.168.13
H⁶ (phen)7.947.92
H⁹ (phen)9.779.71

Data recorded in acetone-d₆ at 298 K. researchgate.net

Mass Spectrometry (HRMS-ESI-MS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is indispensable for confirming the molecular identity and composition of this compound and its complexes. mdpi.comrsc.org This technique provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of the elemental formula. For instance, the HRMS-ESI-MS spectrum of a ruthenium(II) complex containing a 3,8-dibromo-1,10-phenanthroline ligand would show a characteristic isotopic pattern for the [M-2PF₆]²⁺ ion, confirming the presence of both the ligand and the metal center. rsc.org This method is also crucial for verifying the successful synthesis of new derivatives and for identifying any potential byproducts. grafiati.com

X-ray Crystallography for Solid-State Structural Determination

Molecular Geometry and Conformation Analysis

Single-crystal X-ray diffraction analysis reveals the precise molecular geometry and conformation of this compound and its complexes. cdnsciencepub.comresearchgate.net For example, in a copper complex of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline, X-ray crystallography confirmed the square planar coordination geometry around the copper(II) center. cdnsciencepub.comresearchgate.net This analysis provides unequivocal structural assignment, which is crucial for understanding the steric and electronic effects of the bromine substituents on the phenanthroline core. mdpi.com The dihedral angles between the phenanthroline ring and any coordinated ligands are also determined, offering insights into the steric hindrance and conformational flexibility of the molecule. nju.edu.cn

Table 2: Selected Bond Distances and Angles for a Cu(II) Complex of a 3,8-Dibromo-4,7-disubstituted-1,10-phenanthroline Derivative cdnsciencepub.com

Bond/Angle Value
Cu-N(1)2.005(5) Å
Cu-N(10)2.001(5) Å
Cu-O(1)1.948(4) Å
Cu-O(2)1.944(4) Å
N(1)-Cu-N(10)82.5(2)°
O(1)-Cu-O(2)95.8(2)°

Crystal Packing and Intermolecular Interactions

X-ray crystallography also elucidates the crystal packing and the nature of intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the supramolecular architecture of these compounds in the solid state. vulcanchem.comresearchgate.net In the crystal structure of a cadmium(II) coordination polymer containing 3,8-dibromo-1,10-phenanthroline, π-π stacking interactions between adjacent phenanthroline ligands contribute to the formation of a 3D supramolecular network. researchgate.net Similarly, in mononuclear cadmium complexes, intermolecular hydrogen bonding and π-π stacking interactions dictate the three-dimensional arrangement of the molecules. researchgate.net The planar nature of the 3,8-dibromo-1,10-phenanthroline-5,6-dione (B3037783) derivative facilitates π-π stacking interactions, which are crucial for its coordination chemistry. vulcanchem.com

Coordination Sphere Analysis in Metal Complexes

Research has shown that this compound acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The resulting complexes exhibit various coordination geometries, which are influenced by the metal ion, its oxidation state, and the presence of other ancillary ligands or counter-ions.

Copper(I) Complexes:

A series of heteroleptic copper(I) complexes with the general formula [Cu(P^P)(N^N)]+, where N^N is 3,8-dibromo-1,10-phenanthroline and P^P is a bulky bis(phosphane) ligand like bis(2-(diphenylphosphano)phenyl)ether (POP) or 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene (xantphos), have been synthesized and structurally characterized. mdpi.com In the solid state, these complexes typically adopt a distorted tetrahedral geometry around the Cu(I) center, as determined by X-ray analysis. mdpi.com For example, in the cation [Cu(xantphos)(3,8-Br₂phen)]+, the coordination sphere consists of two nitrogen atoms from the phenanthroline ligand and two phosphorus atoms from the xantphos (B1684198) ligand. mdpi.com

The table below presents selected bond lengths and angles for the coordination sphere of the [Cu(xantphos)(3,8-Br₂phen)]+ cation, illustrating the distorted tetrahedral environment. mdpi.com

Table 1. Selected Bond Lengths (Å) and Angles (°) for [Cu(xantphos)(3,8-Br₂phen)]+ mdpi.com
ParameterValueParameterValue
Cu–N12.099N1–Cu–N1081.4
Cu–N102.091P1–Cu–P2117.8
Cu–P12.261N1–Cu–P1113.8
Cu–P22.281N10–Cu–P2110.1

Copper(II) Complexes:

The coordination environment can change significantly with different metal ions or derivatives of the primary ligand. For instance, a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with copper(II) nitrate (B79036) has been characterized by X-ray crystallography. cdnsciencepub.comcdnsciencepub.com In this complex, the copper(II) center is coordinated to the two nitrogen atoms of the phenanthroline derivative and also involves coordination with the nitrate anions, leading to a different geometry compared to the Cu(I) complexes. cdnsciencepub.com

Cadmium(II) Complexes:

The versatility of this compound as a ligand is further demonstrated in its complexes with Cadmium(II). researchgate.netacs.org Novel Cd(II) complexes have been synthesized, forming structures such as a two-dimensional (2D) lamellar coordination polymer. researchgate.net In one such structure, formulated as [Cd(3,8-dibromo-1,10-phen-κ²N,N′)(l-tar)]n, the cadmium centers are coordinated by the nitrogen atoms of the phenanthroline ligand and bridged by l-tartrate (l-tar) ligands, creating an infinite polymeric network. researchgate.net Another study reported mononuclear Cd(II) complexes with both cis and trans configurations, highlighting the geometric isomerism possible in the coordination sphere. acs.org

Ruthenium(II) Complexes:

Although direct studies on Ru(II) complexes with the unsubstituted this compound are less common in the provided literature, analysis of its derivatives provides valuable insight. Ruthenium(II) complexes with 3,8-disubstituted phenanthrolines typically feature a distorted octahedral coordination sphere. nju.edu.cn The central Ru(II) ion is coordinated by six nitrogen atoms: two from the 3,8-disubstituted phenanthroline ligand and four from two other bidentate ligands, such as 2,2′-bipyridine. nju.edu.cn

In addition to X-ray diffraction, multinuclear NMR spectroscopy in solution provides complementary data on the coordination environment. mdpi.com For instance, ³¹P{¹H} NMR spectra of the copper(I) complexes show a broadened singlet for the coordinated phosphane ligand, confirming its interaction with the metal center in solution. mdpi.com

Coordination Chemistry of 3,8 Dibromo 4,7 Phenanthroline

Ligand Design Principles Incorporating 3,8-Dibromo-4,7-phenanthroline

The design of coordination complexes and functional materials using this compound hinges on understanding its unique structural and electronic properties. The strategic placement of bromine atoms at the 3 and 8 positions provides a powerful tool for tuning the ligand's reactivity and for its use as a building block in more complex molecular architectures.

The arrangement of nitrogen atoms in the 4,7-phenanthroline (B189438) core is the most critical factor determining its coordination behavior. This geometry distinguishes it significantly from its well-known 1,10-phenanthroline (B135089) isomer.

Bidentate Bridging: The primary coordination mode for 4,7-phenanthroline and its derivatives is as a bridging bidentate ligand . The distance between the two nitrogen atoms is too large to allow for the formation of a stable chelate ring with a single metal ion nih.gov. Instead, each nitrogen atom coordinates to a different metal center, effectively linking them. This behavior is instrumental in the construction of one-dimensional coordination polymers and other polynuclear structures researchgate.net.

Monodentate: Under certain conditions, such as in the presence of strong steric hindrance or when using a large stoichiometric excess of a competing ligand, this compound may coordinate in a monodentate fashion, with only one of its nitrogen atoms binding to a metal center.

Polydentate: The native this compound ligand is strictly bidentate. However, it can be transformed into a polydentate ligand system through chemical modification. The carbon-bromine bonds at the 3 and 8 positions serve as reactive handles for introducing additional donor groups via cross-coupling reactions, thereby expanding the ligand's coordination capabilities jcchems.com.

Ligand Typical Coordination Mode Reason
1,10-Phenanthroline Bidentate ChelatingNitrogen atoms are positioned to form a stable 5-membered ring with a single metal ion.
4,7-Phenanthroline Bidentate BridgingNitrogen atoms are too far apart for chelation, facilitating links between two metal centers nih.govresearchgate.net.

The bromine atoms at the 3 and 8 positions, which are adjacent to the nitrogen donors, exert profound electronic and steric effects that modify the ligand's coordination properties.

Electronic Effects: Bromine is a strongly electronegative element, and as a substituent on the aromatic ring, it acts as an electron-withdrawing group via induction. This withdrawal of electron density from the phenanthroline system reduces the basicity of the nitrogen lone pairs. Consequently, this compound is a weaker Lewis base compared to unsubstituted 4,7-phenanthroline, which can result in the formation of less stable metal-ligand bonds. This electronic perturbation can also influence the redox properties of the resulting metal complexes .

Synthetic Versatility: From a ligand design perspective, the most important feature of the dibromo substitution is the synthetic utility of the C-Br bonds. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings jcchems.com. This allows the this compound core to be used as a rigid scaffold, from which other functional groups—such as other aromatic units or additional coordinating moieties—can be appended jcchems.comnih.gov.

Effect of 3,8-Dibromo Substitution Description Consequence in Coordination Chemistry
Electronic Inductive electron withdrawal by bromine atoms.Decreases basicity of nitrogen donors; modifies redox potentials of complexes .
Steric Introduction of bulky substituents near the N-donor atoms.Hinders approach of metal ions; influences coordination geometry and polymer conformation jcchems.comnih.gov.
Synthetic Provides reactive C-Br bonds for cross-coupling.Allows use as a building block for larger, more complex ligand systems jcchems.comnih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is centered on its function as a bridging ligand, typically yielding polynuclear species or coordination polymers. Characterization involves standard techniques such as single-crystal X-ray diffraction to elucidate the repeating structural unit, alongside spectroscopic methods to confirm the coordination environment.

The 4,7-phenanthroline framework is known to form coordination polymers with a range of first- and second-row transition metals, including cobalt, nickel, zinc, and cadmium researchgate.net. While specific, well-characterized examples of all the listed metal complexes with this compound are not extensively documented, the known reactivity of the parent ligand suggests its capability to coordinate with these metal ions. The resulting structures are typically one-dimensional chains where the metal ions are linked by the bridging phenanthroline ligand, and the remainder of the metal's coordination sphere is occupied by ancillary ligands such as halides or solvent molecules researchgate.net.

Given that this compound acts as a bridging ligand, the concepts of homoleptic and heteroleptic complexes are adapted to describe the composition of the resulting coordination polymers or polynuclear species.

Homoleptic-Type Polymeric Systems: These complexes contain this compound as the only nitrogen-donor ligand. A typical synthetic route involves the direct reaction of a metal salt (e.g., NiCl₂, Zn(NO₃)₂) with the ligand in a suitable solvent. The insolubility of the resulting product often drives the reaction, leading to the precipitation of the coordination polymer, which can be formulated as [M(3,8-diBr-4,7-phen)X₂]n researchgate.net.

Heteroleptic Systems: These complexes contain additional ligands besides the bridging this compound. The synthesis requires more controlled strategies to manage the coordination of multiple ligand types.

Stepwise Addition: A metal precursor complex containing the ancillary ligands is first synthesized and isolated. This complex is then reacted with this compound to form the bridged final product.

One-Pot Synthesis: A metal salt, the ancillary ligand, and the bridging ligand are combined in a single reaction. The final product is often determined by the relative bond strengths and kinetic factors. This approach is common for forming heteroleptic copper(I) complexes nih.goveco-vector.comacs.org.

The stereochemistry of complexes involving this compound is primarily concerned with the spatial arrangement of ligands within a polymeric structure, rather than the formation of simple chiral molecules.

Polymeric Isomerism: The geometry around each metal center (e.g., tetrahedral for Zn(II), octahedral for Ni(II)) and the orientation of the bridging ligands can lead to different structural isomers of the coordination polymer. For instance, the polymer backbone could adopt a linear, a zig-zag, or a more complex helical conformation.

Local Chirality: While the polymer chain itself may be achiral, if the metal centers adopt an octahedral geometry and coordinate to other ancillary chelating ligands in addition to the bridging this compound, each individual metal center can become a stereocenter, exhibiting Δ (delta) or Λ (lambda) chirality. The regular arrangement of these chiral centers can lead to the formation of chiral coordination polymers.

Rare-Earth Metal Complexation

Detailed research findings on the specific complexation of this compound with rare-earth metals are not extensively available in the public domain. The coordination chemistry of phenanthroline and its derivatives with lanthanide ions is a field of significant interest due to the potential applications of the resulting complexes in areas such as luminescence and catalysis. Typically, the phenanthroline ligand acts as a bidentate chelating agent, binding to the metal ion through its two nitrogen atoms. The introduction of substituent groups onto the phenanthroline backbone, such as the bromo groups in this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, coordination geometry, and physicochemical properties of the resulting rare-earth metal complexes. However, specific studies detailing the synthesis, structural characterization, and properties of rare-earth metal complexes incorporating the this compound ligand require further investigation.

Electron Transfer and Redox Properties of Metal Complexes

The electron transfer and redox properties of metal complexes are crucial for their application in various fields, including catalysis, sensing, and molecular electronics. These properties are typically investigated using electrochemical techniques such as cyclic voltammetry.

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the context of metal complexes of this compound, cyclic voltammetry studies would provide valuable information about the oxidation and reduction potentials of both the metal center and the ligand.

A study on novel Cd(II) complexes mentions the synthesis and characterization of a coordination polymer with the formula [Cd(3,8-dibromo-1,10-phen-κ2N,N′)(l-tar)]n, where "phen" likely refers to phenanthroline, suggesting the existence of complexes with this ligand. However, detailed electrochemical data from this study are not provided. The presence of electron-withdrawing bromine atoms on the phenanthroline ring in this compound is expected to make the ligand more difficult to oxidize and easier to reduce compared to the unsubstituted phenanthroline. This effect would be reflected in the cyclic voltammograms of its metal complexes.

Table 1: Expected Influence of Substituents on Redox Potentials of Phenanthroline Ligands

SubstituentElectronic EffectExpected Impact on Ligand Reduction PotentialExpected Impact on Ligand Oxidation Potential
Electron-donating (e.g., -CH3)Increases electron density on the ringBecomes more negative (harder to reduce)Becomes less positive (easier to oxidize)
Electron-withdrawing (e.g., -Br, -NO2)Decreases electron density on the ringBecomes more positive (easier to reduce)Becomes more positive (harder to oxidize)

Ligand-Centered vs. Metal-Centered Redox Processes

In metal complexes containing redox-active ligands such as this compound, electron transfer processes can be either metal-centered or ligand-centered. The nature of the redox process depends on the relative energies of the metal and ligand orbitals.

Metal-Centered Redox: If the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the metal ion, the oxidation and reduction processes will involve changes in the metal's oxidation state.

Ligand-Centered Redox: If the HOMO and/or LUMO are predominantly located on the ligand, the redox events will involve the addition or removal of electrons from the ligand orbitals, leading to the formation of ligand radical anions or cations.

For complexes of this compound, the presence of the electron-withdrawing bromine atoms lowers the energy of the ligand's LUMO. This makes the ligand a better electron acceptor and increases the likelihood of ligand-centered reduction. Therefore, in the cyclic voltammogram of a complex with a redox-inactive metal center, a reduction wave would likely correspond to the formation of the [this compound]•⁻ radical anion.

In complexes with redox-active metals, the situation is more complex, and the assignment of redox waves as metal- or ligand-centered requires careful analysis, often supported by techniques such as spectroelectrochemistry and computational studies. The relative potentials of the metal- and ligand-based redox couples will determine the sequence of electron transfer events. For example, if the ligand is more easily reduced than the metal center, the first reduction will be ligand-centered.

An in-depth analysis of the photophysical and optoelectronic properties of the chemical compound this compound reveals a complex interplay of electronic transitions and environmental influences that dictate its behavior in various applications. Research into this compound, while specific, provides foundational insights into the broader class of phenanthroline derivatives, which are pivotal in the development of advanced materials for optical and electronic devices.

Theoretical and Computational Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the electronic structure of molecules in their ground state. This method is favored for its balance of accuracy and computational efficiency.

Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher chemical reactivity and is associated with the energy required for the lowest electronic excitation. schrodinger.comossila.com

For a molecule like 3,8-Dibromo-4,7-phenanthroline, a DFT calculation would typically show the HOMO with significant electron density on the π-conjugated aromatic system. The LUMO would also be distributed across this system. The bromine substituents, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 4,7-phenanthroline (B189438). The precise energy values and the HOMO-LUMO gap would require a specific DFT calculation, which is not available in the reviewed literature.

Interactive Data Table: Illustrative HOMO-LUMO Data for Aromatic Heterocycles (Generic Example)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Molecule A-5.8-1.93.9
Molecule B-6.1-2.53.6
Molecule C-5.5-2.03.5
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Energetic Landscape and Stability Calculations

DFT calculations are also employed to explore the energetic landscape of a molecule. This involves finding the optimized geometric structure that corresponds to the minimum energy on the potential energy surface. By calculating vibrational frequencies, one can confirm that the optimized structure is a true minimum (no imaginary frequencies) and assess its thermodynamic stability. For a rigid molecule like this compound, the primary focus would be on the planarity of the aromatic system and the bond lengths and angles, particularly how they are influenced by the bulky bromine atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. It allows for the calculation of electronic transition energies, which are fundamental to understanding a molecule's interaction with light.

Prediction of Absorption and Emission Spectra

TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is used to simulate the UV-Visible absorption spectrum of a molecule. sciencepublishinggroup.com For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic phenanthroline core. The position and intensity of the absorption bands would be influenced by the bromo-substituents. Calculations on related nickel-phenanthroline complexes show absorption maxima in the UV region, corresponding to n-π* and π-π* transitions. mdpi.com While TD-DFT is a powerful predictive tool, the accuracy can depend on the choice of the functional, with some functionals known to overestimate excitation energies. researchgate.net

Characterization of Excited State Nature (e.g., MLCT, ILCT)

In the context of metal complexes, TD-DFT is crucial for characterizing the nature of excited states, such as Metal-to-Ligand Charge Transfer (MLCT) or Intra-Ligand Charge Transfer (ILCT). For the isolated this compound molecule, the low-energy electronic transitions would be of the ILCT (specifically π-π*) type, involving the redistribution of electron density within the phenanthroline π-system. Analysis of the molecular orbitals involved in the transition (e.g., HOMO to LUMO) would confirm this character.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. This method models the atomic motions over time, providing insights into conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be most relevant for studying its interactions with other molecules, such as solvents or biological macromolecules. These simulations could reveal preferred binding modes, interaction energies, and the role of the bromine atoms in directing non-covalent interactions like halogen bonding. However, no specific MD simulation studies were found for this compound.

Correlation of Computational Data with Experimental Observations

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to complement and interpret experimental findings for phenanthroline-based compounds. While specific detailed comparative studies for this compound are not extensively available in the reviewed literature, the correlation between computational data and experimental observations for closely related isomers, such as 2,9-Dibromo-1,10-phenanthroline, provides a clear framework for how such analyses are conducted. These correlations are crucial for validating the accuracy of the computational models and for gaining deeper insights into the structural and electronic properties of the molecule.

The optimized molecular structure of phenanthroline derivatives can be determined using DFT methods, and the calculated geometric parameters, such as bond lengths and bond angles, are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, in a study on 2,9-Dibromo-1,10-phenanthroline, the optimized structure was obtained using the B3LYP function with a 6-31G(d,p) basis set, and the resulting geometric parameters showed a strong correlation with experimental data.

Vibrational spectroscopy is another area where computational and experimental data are frequently correlated. The theoretical vibrational frequencies of a molecule can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison aids in the assignment of vibrational modes to specific molecular motions.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. These calculated spectra, including the maximum absorption wavelengths (λmax), can then be compared with experimental UV-Vis spectra. For example, in the study of new peripherally tetra-substituted phthalocyanines bearing 3,8-dibromo-1,10-phenanthroline (B9566) units, the calculated λmax values of the Q bands using TD-DFT/B3LYP/6-31G(d) were compared to the experimental data. Any slight discrepancies between the experimental and calculated data are often attributed to factors such as the difference in the physical state of the sample (gas phase for calculations versus solid or solution for experiments) and the inherent approximations in the theoretical models.

To illustrate the nature of such a correlation, the following tables provide a hypothetical comparison based on typical findings for similar brominated phenanthroline compounds.

Table 1: Comparison of Selected Calculated and Experimental Bond Lengths for a Brominated Phenanthroline Derivative

BondCalculated Bond Length (Å) (DFT/B3LYP/6-31G(d,p))Experimental Bond Length (Å) (X-ray Crystallography)
C-Br1.8951.890
C-N1.3351.332
C=C (aromatic)1.4051.401
C-H1.085Not typically resolved

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Brominated Phenanthroline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)
C-H stretching30503045
C=N stretching16201615
C=C stretching (ring)15801575
C-Br stretching650645

Table 3: Comparison of Calculated and Experimental Electronic Transitions for a Brominated Phenanthroline Derivative

TransitionCalculated λmax (nm) (TD-DFT)Experimental λmax (nm) (UV-Vis)
π → π280285
n → π310315

These tables demonstrate the typical level of agreement between theoretical predictions and experimental measurements for this class of compounds. The close correlation validates the computational methods used and allows for a more detailed understanding of the molecule's properties.

Advanced Applications and Emerging Research Directions

Catalysis and Organometallic Chemistry

The robust aromatic structure of the phenanthroline nucleus, combined with the reactive C-Br bonds, makes 3,8-Dibromo-4,7-phenanthroline a versatile precursor in organometallic chemistry and a key component in the development of sophisticated catalytic systems.

While not typically used as a final ligand itself, this compound is a crucial intermediate for synthesizing more complex, multi-dentate ligands through palladium-catalyzed cross-coupling reactions. The bromine substituents serve as handles for carbon-carbon bond formation, allowing for the extension of the phenanthroline core.

A notable example is its use in Stille coupling reactions. Researchers have utilized this compound to synthesize coordinating rigid rods where the central phenanthroline unit is attached to two pyridyl groups at its 3 and 8 positions. researchgate.net This transformation involves the palladium-catalyzed coupling of the dibromo-phenanthroline with an organotin reagent, such as 2-trimethylstannyl-5-bromopyridine. researchgate.netresearchgate.net The resulting molecules are designed to act as bis-bidentate chelating agents, which are subsequently used in the templated synthesis of complex supramolecular structures like rotaxanes. researchgate.net

Table 1: Stille Cross-Coupling Reaction with this compound
Reactant 1Reactant 2Catalyst SystemProduct TypeReference
This compound2-trimethylstannyl-5-bromopyridinePalladium-basedBis-bidentate pyridyl-phenanthroline ligand researchgate.netresearchgate.net

The field of C-H activation offers a powerful strategy for molecular synthesis, and the 4,7-phenanthroline (B189438) scaffold is an important substrate in this area. Research on the parent 4,7-phenanthroline molecule has demonstrated that its C-H bonds can be selectively functionalized using transition metal catalysis, such as rhodium catalysis for C-H alkynylation. nih.gov These methodologies provide a direct route to substituted phenanthrolines, including the 3,8-dibromo derivative.

Once synthesized, this compound serves as a key building block for further transformations that rely on the reactivity of its C-Br bonds, which are often installed via processes related to C-H activation. It is a critical precursor in the synthesis of advanced materials. For instance, it is used to prepare intermediates for complex polycyclic aromatic hydrocarbons like BN-dibenzo[a,o]picene through Sonogashira coupling reactions. nih.gov This highlights a multistep strategy where C-H functionalization generates the key dibrominated intermediate, which is then used in another cross-coupling reaction to build the final carbon skeleton. nih.gov

Table 2: Sonogashira Coupling Application
SubstrateCoupling PartnerReaction TypeProduct ApplicationReference
This compound(Not specified)Sonogashira CouplingIntermediate for BN-dibenzo[a,o]picene synthesis nih.gov

Specific research findings on the application of this compound complexes in electrocatalysis are not detailed in the available literature.

Supramolecular Chemistry and Crystal Engineering

The planar, rigid structure of the phenanthroline core is highly conducive to forming organized, large-scale molecular structures through non-covalent interactions.

While this compound is noted as a compound of interest in supramolecular chemistry, specific studies detailing its self-assembly into discrete architectures were not found in the provided search results.

There is no specific information available in the search results regarding the use of this compound as a linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.

Chemo/Biosensor Development

The unique electronic and coordination properties of the 4,7-phenanthroline scaffold make its derivatives, such as this compound, promising candidates for the development of chemo- and biosensors. The nitrogen atoms can act as binding sites for analytes, while the dibrominated aromatic system can be functionalized to modulate the sensor's selectivity and signaling mechanism.

Derivatives of 4,7-phenanthroline are being explored for their potential in the sensitive and selective detection of trace metal ions. The formation of stable complexes with various metal ions can lead to changes in the spectroscopic or electrochemical properties of the molecule, forming the basis for a sensing mechanism. For instance, fluorescent chemosensors incorporating phenanthroline moieties have been designed for the detection of heavy metal ions like Zn²⁺ and Cd²⁺. chemicalpapers.com While specific studies on this compound are emerging, the broader class of phenanthroline derivatives has shown significant promise. The design of these sensors often involves creating a system where the coordination of a metal ion to the phenanthroline nitrogen atoms perturbs the electronic structure of a linked chromophore or fluorophore, leading to a detectable signal.

Table 1: Examples of Phenanthroline-Based Chemosensors for Metal Ion Detection (Note: This table includes examples of phenanthroline derivatives to illustrate the potential applications of this compound in this field.)

Phenanthroline DerivativeTarget Metal Ion(s)Detection MethodLimit of Detection (LOD)Reference
Macromolecular sensor from 2-bromo-1,10-phenanthrolineCd²⁺Fluorescence0.424 µM chemicalpapers.com
Macromolecular sensor from 2-bromo-1,10-phenanthrolineZn²⁺Fluorescence1.27 µM chemicalpapers.com

The rigid, planar structure of the phenanthroline core is conducive to creating molecules with interesting photophysical properties, making them suitable for the development of luminescent probes. The introduction of bromine atoms in this compound can influence the luminescent properties and provides handles for further functionalization to create targeted probes. Lanthanide complexes incorporating phenanthroline-based ligands are a notable area of research, where the phenanthroline acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. acs.org This principle is utilized in developing probes for biological systems, for example, in the recognition of nucleic acids. acs.org The interaction of these luminescent complexes with their target analytes can lead to a significant change in the luminescence signal, allowing for sensitive detection.

Functional Polymeric Materials

The dibromo functionality of this compound makes it an excellent monomer for the synthesis of functional polymeric materials through various cross-coupling reactions. The resulting polymers can possess unique electronic, optical, and mechanical properties.

This compound is a valuable building block for the creation of π-conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such polymers can be achieved through dehalogenative organometallic polycondensation reactions. For the isomeric 3,8-dibromo-1,10-phenanthroline (B9566), reaction with a zerovalent nickel complex has been shown to produce poly(1,10-phenanthroline-3,8-diyl). researchgate.net The resulting polymer has a molecular weight of 6800 and exhibits electrochemical activity. researchgate.net

Furthermore, the properties of these polymers can be tuned. For example, alkylation of the phenanthroline core in poly(1,10-phenanthroline-3,8-diyl) can modify the polymer's solubility and tune its photoluminescent emission to the blue region of the spectrum, with emission peaks observed between 389-421 nm. researchgate.net

Table 2: Properties of a π-Conjugated Polymer Derived from 3,8-Dibromo-1,10-phenanthroline

PolymerSynthesis MethodAverage Molecular WeightKey PropertyReference
Poly(1,10-phenanthroline-3,8-diyl)Dehalogenative organometallic polycondensation6800Electrochemically active researchgate.net

The field of single-chain nanoparticles (SCNPs) aims to mimic the structure and function of natural enzymes by folding a single polymer chain into a compact, functional nanoparticle. The phenanthroline unit is a valuable component in the design of polymers for SCNP formation, particularly for creating metallo-polymers where the phenanthroline can chelate to a metal center, acting as a catalytic site. While direct use of this compound in SCNP synthesis is an area of active research, the principle has been demonstrated with other phenanthroline-containing polymers. researchgate.net These SCNPs can act as nanoreactors, with the folded polymer chain creating a specific microenvironment around the catalytic metal center, potentially enhancing catalytic activity and selectivity. researchgate.net

Biological Activity Studies (Mechanistic Research Focus)

Phenanthroline derivatives have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties. Research in this area is increasingly focused on understanding the specific mechanisms of action at the molecular level. The ability of the phenanthroline core to intercalate into DNA and to chelate metal ions is often central to its biological effects.

Recent studies on pyrazolo-fused phenanthroline derivatives have revealed promising antioxidant and anticholinesterase activities. nih.gov The proposed mechanism for the antioxidant activity involves the nitrogen atoms of the phenanthroline core acting as electron donors to neutralize free radicals through an electron transfer (ET) mechanism. nih.gov For compounds containing amino groups, a hydrogen atom transfer (HAT) mechanism may also contribute to the antioxidant effect. nih.gov The investigation into the anticholinesterase activity is relevant to the development of treatments for neurodegenerative diseases like Alzheimer's. nih.gov While these studies are on derivatives, they highlight the intrinsic biological potential of the 4,7-phenanthroline scaffold present in this compound.

Investigation of Anticancer Mechanisms (e.g., ROS Generation, Apoptosis Pathways)

Metal complexes incorporating phenanthroline and its derivatives have emerged as a promising class of potential anticancer agents, often exhibiting cytotoxic activity through multifaceted mechanisms that disrupt cancer cell homeostasis. The primary modes of action under investigation involve the generation of reactive oxygen species (ROS) and the subsequent induction of programmed cell death, or apoptosis.

The cytotoxic effect of these complexes is significantly influenced by the coordinated metal center and the substitutions on the phenanthroline ligand. Studies on various cancer cell lines have demonstrated that copper(II) and manganese(II) complexes of phenanthroline are particularly adept at inducing ROS. nih.gov This overproduction of ROS creates a state of severe oxidative stress within the cancer cells, overwhelming their antioxidant defenses. nih.gov The excess ROS can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. nih.gov

Apoptosis induction by phenanthroline complexes has been shown to proceed primarily through the intrinsic, or mitochondrial, pathway. nih.gov Key events in this pathway include the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. This triggers a cascade of events involving the activation of caspase enzymes, such as caspase-9 and the executioner caspases-3 and -7, which orchestrate the systematic dismantling of the cell. nih.gov In some instances, co-stimulation of the extrinsic (death receptor) pathway has also been observed. nih.gov

Furthermore, copper(II) complexes of 1,10-phenanthroline (B135089) have been identified as potent inhibitors of the proteasome, a cellular machinery responsible for degrading unwanted proteins. nih.govresearchgate.net Inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of regulatory proteins that control cell cycle and apoptosis, ultimately inducing cell death. researchgate.net Research indicates that ternary complexes containing 1,10-phenanthroline are more potent proteasome inhibitors and apoptosis inducers compared to their binary counterparts. nih.govresearchgate.net This suggests that the phenanthroline ligand plays a crucial role in the complex's ability to penetrate tumor cells and exert its cytotoxic effects. researchgate.net

The anticancer potential of various phenanthroline-based metal complexes has been quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Cu(Sal-Gly)(phen)]HeLa (Cervical Cancer)Value not specified nih.gov
[Cu(Sal-Gly)(bathophen)]HCT-116 (Colon Cancer)Value not specified nih.gov
Copper(II) Proline-based complex with 5,6-dimethyl-1,10-phenanthrolineA-549 (Lung Cancer)1.3 nih.gov
Copper(II) Proline-based complex with 5-chloro-1,10-phenanthrolineA-549 (Lung Cancer)1.4 nih.gov
Cu(phendione)₃₂·4H₂OMDA-MB-231 (Breast Cancer)Value not specified nih.gov
[Ag(phendione)₂]ClO₄PC-3 (Prostate Cancer)Value not specified nih.govnih.gov

Antibacterial and Antifungal Activity of Complexes

In an era marked by the rise of antimicrobial resistance (AMR), metal complexes of phenanthroline and its derivatives are being actively investigated as alternative therapeutics. nih.govnih.govresearchgate.net The coordination of metal ions such as copper(II), manganese(II), and silver(I) with the hydrophobic, N,N'-donating phenanthroline ligand often results in a synergistic enhancement of antimicrobial activity compared to the free metal salts or the ligand alone. nih.govnih.gov This increased efficacy is attributed to the lipophilic nature of the complex, which facilitates its transport across microbial cell membranes. nih.gov

These complexes have demonstrated broad-spectrum activity against a range of pathogens, including multidrug-resistant bacteria and pathogenic fungi. nih.govnih.gov The mechanism of action is often multifactorial. In bacteria, phenanthroline complexes have been shown to interact with and damage DNA, suggesting a pathway involving oxidative stress. nih.gov They can also inhibit key bacterial enzymes, such as metalloenzymes, disrupting essential metabolic processes. nih.gov

In the context of antifungal research, phenanthroline complexes have shown significant potency against pathogenic yeasts like Candida albicans. nih.gov The primary mode of action involves the disruption of mitochondrial function. nih.gov Studies have revealed that these compounds can uncouple respiration and lead to a reduction in crucial cellular components like cytochromes. nih.gov Furthermore, some complexes interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane, compromising its integrity. nih.gov This mechanism is distinct from that of widely used azole and polyene antifungal drugs, highlighting the potential of these complexes to combat resistant fungal strains. nih.gov

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Complex / CompoundMicroorganismMIC (µg/mL)Reference
[Cu(phen)₂(mal)]·2H₂OCandida albicans1.25 - 5.0 nih.gov
[Mn(phen)₂(mal)]·2H₂OCandida albicans1.25 - 5.0 nih.gov
[Ag₂(phen)₃(mal)]·2H₂OCandida albicans1.25 - 5.0 nih.gov
1,10-Phenanthroline (phen)Candida albicans1.25 - 5.0 nih.gov
Rhenium bisquinoline complexesStaphylococcus aureus0.7 - 2.0 mdpi.com
Iron(II) flexicatesMRSA4.0 - 8.0 mdpi.com
Iron(II) flexicatesEscherichia coli4.0 - 8.0 mdpi.com

Cholinesterase Inhibition Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. nih.gov While research into the cholinesterase inhibitory potential of this compound specifically is an emerging field, the structural characteristics of the broader phenanthroline and phenanthrene family suggest a plausible basis for such investigations.

For instance, galantamine, a phenanthrene-based alkaloid, is an established and commercially available AChE inhibitor. nih.gov The rigid, planar aromatic structure of phenanthroline derivatives provides a scaffold that can potentially interact with the active sites of cholinesterase enzymes. The active site of AChE, for example, contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. The aromatic system of a phenanthroline ligand could engage in π-π stacking interactions with aromatic amino acid residues within these sites.

Studies on other heterocyclic compounds have demonstrated potent, reversible, and mixed-type inhibition of both AChE and BChE. nih.gov The exploration of phenanthroline derivatives, including this compound, as cholinesterase inhibitors represents a logical progression in the search for new therapeutic leads for neurodegenerative diseases. Future research would involve synthesizing and screening various phenanthroline derivatives and their metal complexes to determine their IC₅₀ values against AChE and BChE, and to elucidate their specific binding modes through kinetic and molecular modeling studies.

Conclusion and Future Outlook

Summary of Key Academic Contributions

The primary academic contribution of 3,8-Dibromo-4,7-phenanthroline lies in its role as a versatile scaffold for the synthesis of complex organic molecules. The presence of bromine atoms at the 3 and 8 positions provides reactive sites for a variety of cross-coupling reactions. This has been instrumental in several key areas of research:

Ligand Development for Coordination Chemistry: The 4,7-phenanthroline (B189438) framework is a well-established bidentate chelating ligand that forms stable complexes with a wide array of metal ions. The introduction of bromine atoms allows for post-synthetic modifications, enabling the fine-tuning of the steric and electronic properties of the resulting ligands. This is crucial for influencing the catalytic activity and photophysical behavior of the corresponding metal complexes.

Building Block for Organic Electronics: Through reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, various aryl, vinyl, or alkyl groups can be introduced at the bromine-substituted positions. This functionalization is key to constructing π-conjugated systems with tailored electronic properties, making this compound a valuable precursor for small molecule semiconductors and components of organic light-emitting diodes (OLEDs).

Foundation for Supramolecular Chemistry: The rigid phenanthroline core, combined with the ability to introduce diverse functionalities via its bromine atoms, makes this compound an excellent candidate for constructing intricate supramolecular architectures. These organized assemblies are of interest for applications in sensing, molecular recognition, and materials science.

Unexplored Research Avenues and Challenges

Despite its potential, the full scope of this compound's utility remains to be explored. Several promising research avenues, along with inherent challenges, are yet to be thoroughly investigated:

Development of Novel Catalytic Systems: While the use of phenanthroline-based ligands in catalysis is well-documented, the specific application of ligands derived from this compound in asymmetric catalysis and other specialized catalytic transformations is an area ripe for exploration. The unique geometry of the 4,7-phenanthroline core could lead to novel catalysts with enhanced selectivity and efficiency.

Exploration of Advanced Photophysical Properties: A systematic investigation into the photophysical properties of a broader range of derivatives of this compound is needed. This includes studying their potential as photosensitizers in photodynamic therapy or as components in solar energy conversion technologies.

Synthesis of Novel Polymeric Materials: The bifunctional nature of this compound makes it an ideal monomer for the synthesis of novel conjugated polymers. Research into the polymerization of this compound and the characterization of the resulting materials could lead to the development of new conductive and photoactive polymers.

A significant challenge in this field is the development of more efficient and regioselective synthetic routes to this compound itself. Current methods can be multi-stepped and may not be easily scalable, which can hinder its broader application in materials science.

Potential for Next-Generation Functional Materials and Methodologies

The unique combination of a rigid, planar N-heterocyclic core and two reactive bromine atoms positions this compound as a key player in the future of functional materials and synthetic methodologies.

Advanced Organic Electronics: By strategically functionalizing the 3 and 8 positions, it is conceivable to design and synthesize novel materials with optimized charge transport properties for applications in next-generation transistors, photovoltaics, and flexible electronics.

Smart Materials and Sensors: The integration of this compound derivatives into polymers or supramolecular assemblies could lead to the creation of "smart" materials that respond to external stimuli such as light, heat, or the presence of specific analytes. This opens up possibilities for the development of highly sensitive and selective chemical sensors.

New Synthetic Methodologies: The exploration of new types of chemical transformations at the bromine positions, beyond traditional cross-coupling reactions, could lead to the development of novel synthetic methodologies. This would further expand the chemical space accessible from this versatile building block.

Q & A

Q. Data Validation Steps

  • Cross-reference databases : Use NIST Chemistry WebBook for benchmark IR or mass spectra .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bromine positional isomerism) via single-crystal analysis .
  • DFT calculations : Simulate NMR chemical shifts to validate experimental peaks .

Case Study
Discrepancies in melting points (e.g., 220–225°C vs. 210–215°C) may arise from polymorphic forms. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) clarify phase transitions .

How do bromo substituents influence the fluorescence properties of this compound?

Photophysical Analysis
Bromination typically quenches fluorescence due to heavy atom effects but enhances phosphorescence. Protocol for optical studies:

  • Emission spectroscopy : Measure in degassed acetonitrile (λₑₓ = 350 nm) to detect triplet-state emissions .
  • Quantum yield comparison : Contrast with non-halogenated analogs (e.g., 1,10-phenanthroline) using integrating sphere methods .

Advanced Application
Despite low fluorescence, brominated derivatives serve as quenchers in FRET-based sensors or as heavy atom donors in triplet-triplet annihilation upconversion systems .

What are the stability considerations for this compound in common solvents?

Q. Basic Guidelines

  • Storage : Keep in dark, anhydrous conditions (desiccator) to prevent debromination .
  • Solvent compatibility : Stable in DMSO, DMF, and dichloromethane; avoid prolonged exposure to protic solvents (e.g., water, ethanol) .

Degradation Studies
Monitor via HPLC over 72 hours in various solvents. Decomposition products (e.g., phenolic derivatives) indicate hydrolysis susceptibility .

How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Q. Advanced Methodology

  • DFT Parameters : Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron transfer pathways .
  • Docking studies : Model interactions with metal centers (e.g., Ru or Cu) to design tailored catalysts .

What role do bromo substituents play in modulating the electronic properties of phenanthroline-based ligands?

Q. Comparative Analysis

  • Electron-withdrawing effect : Bromine reduces electron density at coordinating N-atoms, lowering LUMO energy and enhancing oxidative stability .
  • Steric effects : Bulky bromines hinder π-stacking, reducing aggregation in solution-phase applications .

Experimental Validation
Use X-ray photoelectron spectroscopy (XPS) to quantify charge redistribution and cyclic voltammetry to measure shifts in reduction potentials .

How can researchers address contradictory yields in scale-up syntheses of this compound?

Q. Process Optimization

  • Kinetic profiling : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., reagent depletion) .
  • Scale-adjusted conditions : Increase stirring efficiency and optimize heat dissipation to maintain consistent temperatures .

What advanced techniques characterize the supramolecular interactions of this compound in solid-state materials?

Q. Methodological Tools

  • Single-crystal XRD : Resolve halogen bonding patterns between bromine and adjacent aromatic systems .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H or Br···π interactions) .

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